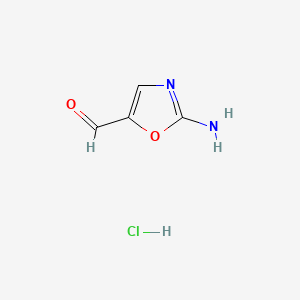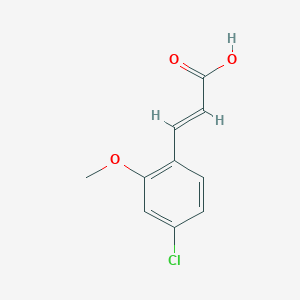![molecular formula C10H9F2NO B13599922 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile is an organic compound characterized by the presence of a difluoromethoxy group and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile typically involves the introduction of the difluoromethoxy group onto a suitable aromatic precursor. One common method is the use of difluoromethylation reagents, such as FSO2CF2CO2TMS or CF2N2, which can generate difluorocarbene intermediates. These intermediates can then react with aromatic compounds under neutral or basic conditions to form the desired difluoromethoxy-substituted product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing transition-metal catalysts to enhance reaction efficiency and selectivity. The use of metal-based methods allows for the transfer of CF2H groups to aromatic substrates in both stoichiometric and catalytic modes .
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mecanismo De Acción
The mechanism by which 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The nitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
- 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile
- 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-2-(methylamino)acetonitrile
Comparison: Compared to similar compounds, 2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile is unique due to the specific positioning of the difluoromethoxy and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C10H9F2NO |
|---|---|
Peso molecular |
197.18 g/mol |
Nombre IUPAC |
2-[2-(difluoromethoxy)-3-methylphenyl]acetonitrile |
InChI |
InChI=1S/C10H9F2NO/c1-7-3-2-4-8(5-6-13)9(7)14-10(11)12/h2-4,10H,5H2,1H3 |
Clave InChI |
OLLRDVWRVUICHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CC#N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


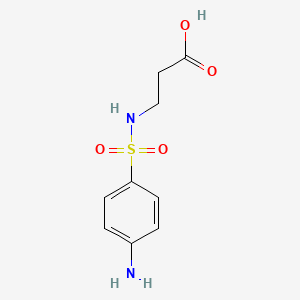

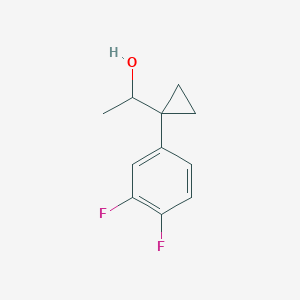



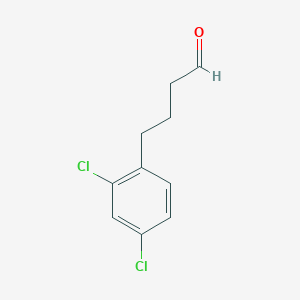
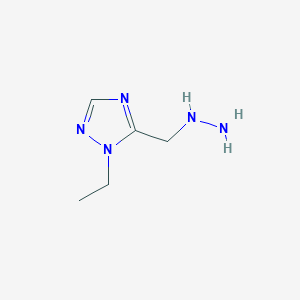
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
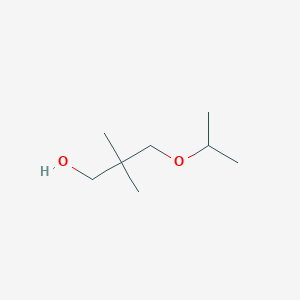
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)

